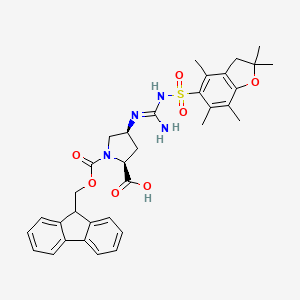

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of appropriate benzoyl chlorides with amines or amides in the presence of a base. For instance, Hamad H. Al Mamari et al. (2019) described the synthesis of a related compound by reacting 3-trifluoromethylbenzoyl chloride with 4-aminobenzo[c][1,2,5]thiadiazole, showcasing a general methodology that could be applied to synthesize N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide by selecting suitable starting materials and conditions (Hamad H. Al Mamari, Nasser Al Awaimri, & Yousuf Al Lawati, 2019).

Molecular Structure Analysis

Structural characterization techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are crucial for determining the molecular structure of compounds. P. Prabukanthan et al. (2020) utilized these techniques for a similar heterocyclic compound, confirming the presence of characteristic functional groups and providing insight into the compound's crystalline structure (P. Prabukanthan, C. Raveendiran, G. Harichandran, & P. Seenuvasakumaran, 2020). Such methods are applicable to analyze the structure of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

Research on benzothiazole derivatives emphasizes their importance in organic synthesis and chemical analysis. One study focused on the synthesis and characterization of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, showcasing the utility of benzothiazole compounds in developing new chemical entities with potential for C-H bond functionalization reactions, a key process in organic chemistry for creating complex molecules from simpler ones (Hamad H. Al Mamari, Nasser Al Awaimri, Yousuf Al Lawati, 2019). Similarly, another study on the electrochemical behaviors of benzoxazole compounds at the Hanging Mercury Drop Electrode indicates the relevance of benzothiazole and its derivatives in electrochemical analyses, highlighting their potential as sensitive probes for detecting chemical substances (Bülent Zeybek, Z. Durmus, B. Tekiner-Gulbas, E. Akı-Şener, I. Yalcin, E. Kılıç, 2009).

Biological and Pharmaceutical Applications

Benzothiazole derivatives have been deeply investigated for their biological activities, particularly as anticancer and antibacterial agents. A study reported the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which were found to be potently cytotoxic in vitro against certain human cancer cell lines, indicating the potential of benzothiazole derivatives in cancer therapy (I. Hutchinson, M. Chua, H. Browne, V. Trapani, T. Bradshaw, A. Westwell, M. Stevens, 2001). Another example includes the study of benzothiazole acylhydrazones, demonstrating their significance as anticancer agents and providing insights into the structural requirements for antitumor activity (Derya Osmaniye, Serkan Levent, A. Karaduman, S. Ilgın, Y. Özkay, Z. Kaplancıklı, 2018).

Material Science and Corrosion Inhibition

In the realm of material science, benzothiazole derivatives have been utilized as corrosion inhibitors, showcasing their application in protecting metals against corrosion. A study on the corrosion inhibiting effect of benzothiazole derivatives against steel in acidic solutions highlights their significance in industrial applications, providing a cost-effective and efficient method for corrosion protection (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, D. Cao, 2016).

Eigenschaften

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O3S/c1-22-10-3-8(4-11(7-10)23-2)15(21)20-16-19-14-12(18)5-9(17)6-13(14)24-16/h3-7H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXACWHLQJWHUOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B2498884.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2,2-trimethylcyclopropane-1-carboxamide](/img/structure/B2498885.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile](/img/structure/B2498888.png)

![2-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2498889.png)

![N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2498890.png)

![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2498891.png)

![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2498894.png)

![2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B2498906.png)